2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10FNO It is a derivative of phenethylamine, characterized by the presence of an amino group attached to an ethanone moiety, which is further substituted with a 3-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde and nitromethane.
Nitroaldol (Henry) Reaction: The 3-fluoro-4-methylbenzaldehyde undergoes a nitroaldol reaction with nitromethane in the presence of a base such as potassium hydroxide to form 3-fluoro-4-methyl-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-fluoro-4-methylphenylacetic acid.
Reduction: Formation of 2-amino-1-(3-fluoro-4-methylphenyl)ethanol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluoro and methyl groups can influence its binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one: Known for its role in neurotransmitter synthesis.
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one: Used in the synthesis of various pharmaceuticals.
2-Amino-1-(3-trifluoromethylphenyl)ethan-1-one: Studied for its unique fluorinated properties.
Uniqueness
2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. This combination can enhance its chemical stability, biological activity, and potential for selective interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-amino-1-(3-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4H,5,11H2,1H3 |
InChI Key |
HZMGJKJMEKGIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN)F |
Origin of Product |
United States |
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